Isodomoic acid B
Description
Structure
2D Structure
3D Structure
Properties
CAS No. |
101977-25-7 |
|---|---|
Molecular Formula |
C15H21NO6 |
Molecular Weight |
311.33 g/mol |
IUPAC Name |
(2S,3S,4S)-4-[(2E,5E)-6-carboxyhepta-2,5-dien-2-yl]-3-(carboxymethyl)pyrrolidine-2-carboxylic acid |
InChI |
InChI=1S/C15H21NO6/c1-8(4-3-5-9(2)14(19)20)11-7-16-13(15(21)22)10(11)6-12(17)18/h4-5,10-11,13,16H,3,6-7H2,1-2H3,(H,17,18)(H,19,20)(H,21,22)/b8-4+,9-5+/t10-,11+,13-/m0/s1 |
InChI Key |
DDAJBUQQWFXHDM-HKHGPXCKSA-N |
SMILES |
CC(=CCC=C(C)C(=O)O)C1CNC(C1CC(=O)O)C(=O)O |
Isomeric SMILES |
C/C(=C\C/C=C(\C)/C(=O)O)/[C@H]1CN[C@@H]([C@H]1CC(=O)O)C(=O)O |
Canonical SMILES |
CC(=CCC=C(C)C(=O)O)C1CNC(C1CC(=O)O)C(=O)O |
Synonyms |
isodomoic acid B |
Origin of Product |
United States |
Origin, Distribution, and Ecological Dynamics of Isodomoic Acid B
Marine Algal Producers of Isodomoic Acid B
This compound is synthesized by a variety of marine algae, most notably certain species of red algae and diatoms.
Red Alga Chondria armata
The red alga Chondria armata is a well-documented producer of this compound. jst.go.jp In fact, this compound, along with its isomers A and C, was first isolated from the water extracts of this particular alga. jst.go.jp Research has shown that in extracts of C. armata, this compound can be found in higher concentrations than other domoic acid isomers. The biosynthesis of domoic acid and its isomers in C. armata involves a series of enzymatic reactions, and the genes responsible for this production show similarities to those found in diatoms. pnas.org
Diatom Species (e.g., Nitzschia navis-varingica, Pseudo-nitzschia)
This compound is also produced by several diatom species. The benthic diatom Nitzschia navis-varingica, found in brackish waters in regions like Japan and Southeast Asia, is a significant producer. fao.orgresearchgate.net Studies of N. navis-varingica strains from the Philippines revealed the production of Isodomoic acids A and B as major toxin components, sometimes in the absence of domoic acid itself. u-tokyo.ac.jp
Various species within the genus Pseudo-nitzschia are also known to produce this compound, although often at lower concentrations compared to domoic acid. For instance, strains of Pseudo-nitzschia seriata isolated from Greenland have been shown to produce both domoic acid and its isomers, including this compound. researchgate.net Similarly, some strains of P. multiseries and P. australis from New Zealand coastal waters have been found to produce this compound, albeit in low quantities. nih.gov The toxin profile of Pseudo-nitzschia plurisecta may also include this compound. tandfonline.com
Factors Influencing this compound Production in Marine Organisms
The production of this compound by marine algae is not constant and can be influenced by a variety of environmental and genetic factors.
Environmental Stimuli and Stressors
Environmental conditions play a crucial role in modulating the production of domoic acid and its isomers. Factors such as nutrient availability, light, and salinity can impact toxin synthesis. For example, experiments with Pseudo-nitzschia have shown that changes in salinity can affect the cellular quota of domoic acid isomers. While specific research on environmental triggers for this compound production is less extensive than for domoic acid, the general principles of stress-induced toxin production in algae are likely applicable.
Genetic Variability Among Strains
Significant variation in toxin production exists not only between different species of algae but also among different strains of the same species. This genetic variability is a key factor determining the toxin profile of an algal population. For example, different strains of Nitzschia navis-varingica from the Philippines exhibit distinct toxin compositions, with some producing primarily Isodomoic acids A and B, while others produce a mix of domoic acid and this compound. u-tokyo.ac.jp This highlights the role of strain-specific genetic makeup in determining the type and quantity of toxins produced.
Ecological Role and Trophic Transfer Mechanisms
This compound, as a component of the suite of domoic acid isomers, plays a role in the ecological dynamics of marine environments. These toxins can be transferred through the food web, impacting various marine organisms.
Table 1: Marine Algal Producers of this compound
| Producer Type | Species | Key Findings | Citations |
|---|---|---|---|
| Red Alga | Chondria armata | One of the first identified sources of this compound. Can have higher concentrations of this compound than other isomers. | jst.go.jp |
| Diatom | Nitzschia navis-varingica | Produces Isodomoic acids A and B as major toxin components. Some strains produce these isomers instead of domoic acid. | fao.orgresearchgate.netu-tokyo.ac.jp |
| Diatom | Pseudo-nitzschia spp. | Various species produce this compound, often at lower levels than domoic acid. Includes P. seriata, P. multiseries, and P. australis. | researchgate.netnih.govtandfonline.com |
Bioaccumulation in Marine Food Webs (General Principles, not specific concentration data)
Bioaccumulation is the process where substances, such as toxins, build up in an organism at a rate faster than they can be metabolized or excreted. sciencelearn.org.nzsciencelearn.org.nz In the marine environment, this process is fundamental to how phycotoxins produced by microscopic algae are transferred through the food web. sciencelearn.org.nzmdpi.com
The process begins with toxin-producing phytoplankton, such as diatoms of the Nitzschia and Pseudo-nitzschia genera. sciencelearn.org.nzmdpi.com These microscopic algae form the base of most marine food webs. sciencelearn.org.nz Although the amount of toxin in a single algal cell is minuscule, it can become concentrated as it moves to higher trophic levels. sciencelearn.org.nzsciencelearn.org.nz
Primary consumers, including filter-feeding bivalve mollusks (e.g., mussels, scallops, oysters) and herbivorous zooplankton, ingest large quantities of phytoplankton. sciencelearn.org.nzmdpi.comawi.de These organisms serve as primary vectors, accumulating toxins within their tissues. whoi.eduunesco.org This accumulation occurs because the toxins are absorbed and retained, while the organic matter of the algae is digested for energy. sciencelearn.org.nz
The toxins are then transferred to the next trophic level when these primary consumers are eaten by predators like fish, crustaceans, seabirds, and marine mammals. unesco.orgresearchgate.net At each successive step up the food chain, the concentration of the toxin can increase, a phenomenon known as biomagnification. scienceasia.org Organisms at the top of the food web, therefore, can accumulate the largest doses of the toxin. sciencelearn.org.nz This transfer through the food web has significant implications for marine ecosystems and the health of top predators. nih.govwhoi.eduresearchgate.net
Biosynthesis of Isodomoic Acid B
Proposed Biosynthetic Pathways
The proposed biosynthetic pathway for isodomoic acid B shares its initial steps with that of domoic acid, diverging at a critical cyclization step. The pathway begins with the condensation of L-glutamic acid and geranyl pyrophosphate. noaa.govresearchgate.net
Early isotopic labeling studies were fundamental in identifying the primary building blocks of the kainoid family, to which this compound belongs. These studies demonstrated that the biosynthesis of domoic acid, and by extension its isomers, initiates from L-glutamic acid and geranyl pyrophosphate (GPP). noaa.govresearchgate.net L-glutamic acid provides the core amino acid structure, while GPP, a C10 isoprenoid, forms the side chain. researchgate.net
The incorporation of these precursors has been confirmed through various experimental approaches. For instance, feeding studies using isotopically labeled N-geranyl-L-glutamic acid in the diatom Pseudo-nitzschia multiseries showed its incorporation into domoic acid, solidifying its role as a key intermediate in the biosynthetic pathway. noaa.gov This intermediate is formed by the condensation of L-glutamic acid and GPP. researchgate.net
The biosynthesis of this compound from its precursors involves a series of enzymatic reactions, including N-prenylation, hydroxylation, and cyclization. These steps are catalyzed by specific enzymes that dictate the final structure of the molecule. nih.gov
The first committed step in the biosynthesis is the N-prenylation of L-glutamic acid with geranyl pyrophosphate. nih.govpnas.org This reaction is catalyzed by a glutamate (B1630785) N-prenyltransferase, an enzyme that attaches the geranyl group from GPP to the nitrogen atom of L-glutamic acid. biorxiv.orgacs.org In diatoms, this enzyme is known as DabA, while in the red alga Chondria armata, the homologous enzyme is RadA. biorxiv.orgpnas.orgnih.gov This enzymatic step results in the formation of N-geranyl-L-glutamic acid (NGG), a crucial linear precursor for the subsequent cyclization. acs.org
Following N-prenylation, the linear precursor NGG undergoes a series of oxidative modifications. A cytochrome P450 enzyme, DabD in diatoms and RadD in C. armata, catalyzes the oxidation of the terminal methyl group of the geranyl side chain to a carboxylic acid, forming 7′-carboxy-N-geranyl-L-glutamic acid (cNGG). acs.orgnih.govrsc.org
The key step that determines the formation of this compound is the subsequent oxidative cyclization of cNGG. This reaction is catalyzed by a non-heme iron and α-ketoglutarate-dependent dioxygenase, also known as a kainoid synthase. nih.govpnas.orgacs.org In Chondria armata, the kainoid synthase RadC1 acts on cNGG to produce this compound as the major product. nih.govpnas.org This is in contrast to the homologous enzyme DabC in Pseudo-nitzschia species, which primarily produces isodomoic acid A. nih.govacs.org The mechanism involves the formation of a pyrrolidine (B122466) ring through a stereoselective carbon-carbon bond formation. nih.gov Some studies also suggest that hydroxylation at the C3 position of the geranyl side chain can occur, forming 3-hydroxy-N-geranyl-l-glutamic acid, which then undergoes cyclization to form the pyrrolidine core.
The diversity of domoic acid isomers, including this compound, is largely attributed to the action of kainoid synthases. nih.govbiorxiv.org These enzymes, such as RadC from Chondria armata and DabC from Pseudo-nitzschia and Nitzschia navis-varingica, catalyze the crucial cyclization step that forms the pyrrolidine ring. nih.govbiorxiv.orgnih.gov
While both RadC and DabC act on the same precursor, 7′-carboxy-N-geranyl-L-glutamic acid, they yield different primary products. nih.gov RadC1 from C. armata has been shown to produce this compound as its main product, with only minor amounts of isodomoic acid A and C. nih.govpnas.org In contrast, DabC from Pseudo-nitzschia multiseries primarily synthesizes isodomoic acid A. nih.govacs.org Recent research on the diatom Nitzschia navis-varingica has identified a novel kainoid synthase, NnvDabC, which also catalyzes the formation of this compound. biorxiv.org This highlights the pivotal role of the kainoid synthase in determining the specific isomeric form of the final product. The divergence in product outcome between these homologous enzymes, despite high sequence similarity in some cases, is an area of active research. nih.gov
| Enzyme | Organism | Function | Primary Product |
|---|---|---|---|
| RadC1 | Chondria armata | Kainoid Synthase (Cyclization) | This compound nih.govpnas.org |
| NnvDabC | Nitzschia navis-varingica | Kainoid Synthase (Cyclization) | This compound biorxiv.org |
| DabC | Pseudo-nitzschia multiseries | Kainoid Synthase (Cyclization) | Isodomoic acid A nih.govacs.org |
| RadA | Chondria armata | N-Prenyltransferase | N-geranyl-L-glutamic acid pnas.orgnih.gov |
| DabA | Pseudo-nitzschia spp. | N-Prenyltransferase | N-geranyl-L-glutamic acid biorxiv.orgacs.org |
| RadD | Chondria armata | Cytochrome P450 (Oxidation) | 7′-carboxy-N-geranyl-L-glutamic acid nih.gov |
| DabD | Pseudo-nitzschia spp. | Cytochrome P450 (Oxidation) | 7′-carboxy-N-geranyl-L-glutamic acid acs.orgrsc.org |
Key Enzymatic Steps and Catalytic Mechanisms
Hydroxylation and Cyclization
Genetic Basis of this compound Biosynthesis
The genes responsible for the biosynthesis of domoic acid and its isomers are organized in biosynthetic gene clusters (BGCs). nih.govpnas.orgnih.gov In diatoms like Pseudo-nitzschia, this cluster is referred to as the dab gene cluster, while in the red alga Chondria armata, it is known as the rad gene cluster. biorxiv.orgpnas.orgnih.gov
The rad gene cluster in C. armata shows a similar organization to the dab cluster in diatoms, containing genes for the core biosynthetic enzymes: radA (N-prenyltransferase), radC (kainoid synthase), and radD (cytochrome P450). pnas.orgnih.govnih.gov The discovery and sequencing of these gene clusters have been crucial for understanding the genetic underpinnings of this compound production. pnas.orgjcvi.org
Identification and Characterization of Biosynthetic Gene Clusters
The genetic foundation for the synthesis of domoic acid and its isomers lies within biosynthetic gene clusters (BGCs). These are discrete sections of an organism's genome that contain a collection of genes responsible for producing a specific secondary metabolite.
In the context of kainoid toxins, two primary BGCs have been identified: the dab (domoic acid biosynthesis) cluster in diatoms and the rad (red algal domoic acid) cluster in red algae. biorxiv.orgpnas.org The initial discovery in the diatom Pseudo-nitzschia multiseries identified a four-gene cluster—dabA, dabB, dabC, and dabD—responsible for synthesizing isodomoic acid A. nih.govresearchgate.net
Subsequent genomic sequencing of the red alga Chondria armata, the organism from which domoic acid was first isolated, led to the identification of the rad gene cluster. pnas.orgjcvi.orgescholarship.org Biochemical characterization of the enzymes encoded by this cluster, specifically the kainoid synthase RadC, demonstrated that it catalyzes the formation of this compound as its primary product. pnas.orgresearchgate.net Similarly, research into the benthic diatom Nitzschia navis-varingica uncovered a novel dab gene cluster containing an this compound synthase, designated NnvDabC. biorxiv.org
These gene clusters typically encode a core set of enzymes essential for the biosynthetic pathway. biorxiv.orgnih.gov
| Gene | Enzyme Encoded | Function in Biosynthesis |
|---|---|---|
| dabA / radA | N-prenyltransferase (Terpene Cyclase-like) | Catalyzes the first step: the N-geranylation of L-glutamic acid. nih.govnoaa.gov |
| dabB | Hypothetical Protein | Function is unknown; notably absent in the red algal 'rad' cluster. biorxiv.orgresearchgate.net |
| dabC / radC | Kainoid Synthase (α-ketoglutarate-dependent dioxygenase) | Performs the critical cyclization step to form the pyrrolidine ring. nih.govnoaa.gov |
| dabD / radD | Cytochrome P450 (CYP450) | Catalyzes multiple oxidation reactions on the geranyl side chain. nih.govnoaa.gov |
Gene Synteny and Phylogenetic Analysis in Producing Organisms
Gene synteny—the physical co-localization and ordering of genes on a chromosome—is highly conserved between the BGCs of diatoms and red algae, despite their vast evolutionary distance. biorxiv.org The rad cluster in Chondria armata shows a similar gene organization to the dab cluster in Pseudo-nitzschia, though the dabB gene, which encodes a hypothetical protein, is absent in the red alga. biorxiv.orgresearchgate.netnoaa.gov High conservation of gene order, particularly for dabA and dabC, is also observed in Nitzschia navis-varingica. biorxiv.org
Phylogenetic analyses suggest a complex and fascinating evolutionary history for these gene clusters. It is hypothesized that the capacity to produce these toxins arose through a combination of horizontal gene transfer and neofunctionalization. jcvi.orgescholarship.org The genes for the N-prenyltransferase (dabA/radA) and the kainoid synthase (dabC/radC) may have been acquired by the algal lineages through horizontal gene transfer. jcvi.orgescholarship.org In contrast, the cytochrome P450 enzyme (dabD/radD) appears to have arisen from the neofunctionalization of native eukaryotic enzymes. jcvi.orgescholarship.org
Interestingly, the this compound synthase from the diatom N. navis-varingica (NnvDabC) is phylogenetically more closely related to the red algal kainoid synthase (RadC) than it is to the isodomoic acid A synthase (DabC) from the more closely related Pseudo-nitzschia diatoms. biorxiv.org This underscores a divergent evolutionary path for the enzymes that dictate the final isomeric form of the toxin. The entire dab cluster in N. navis-varingica forms a distinct phylogenetic clade, separate from both the Pseudo-nitzschia and red algal clusters. biorxiv.org
Comparative Biosynthesis with other Isodomoic Acids and Domoic Acid
The biosynthetic pathways to this compound, isodomoic acid A, and domoic acid share the same initial steps but diverge at a critical cyclization stage. pnas.orgnih.gov
N-Geranylation: The pathway begins when the enzyme DabA (or RadA) catalyzes the attachment of a geranyl pyrophosphate (GPP) molecule to L-glutamic acid, forming N-geranyl-L-glutamic acid (L-NGG). nih.govnoaa.govwikipedia.org
Oxidation: The cytochrome P450 enzyme DabD (or RadD) then performs three successive oxidation reactions on the terminal methyl group of the L-NGG side chain, yielding 7′-carboxy-L-NGG. nih.govnoaa.gov
Cyclization (Divergent Step): The fate of 7′-carboxy-L-NGG is determined by the specific kainoid synthase enzyme present in the organism.
Isodomoic Acid A Pathway (Pseudo-nitzschia): The DabC enzyme cyclizes the precursor to form isodomoic acid A. nih.govnoaa.govrsc.org A subsequent, yet-to-be-identified isomerase is then believed to convert isodomoic acid A into domoic acid. wikipedia.org
This compound Pathway (C. armata, N. navis-varingica): The RadC and NnvDabC enzymes cyclize the same 7′-carboxy-L-NGG precursor but yield this compound as the major product. biorxiv.orgpnas.orgresearchgate.net
The conversion of this compound into domoic acid is considered more biochemically challenging than the conversion from isodomoic acid A, as it would require both a 1,3-isomerization and a separate trans-to-cis isomerization of a double bond. pnas.orgresearchgate.net This has raised questions about the precise sequence of events in the final steps toward producing domoic acid itself. pnas.org
Differences in Isomer Production Chemotypes
The functional diversification of the kainoid synthase enzyme (dabC/radC) is the primary driver behind the different isomer profiles, or chemotypes, observed in toxin-producing algae. biorxiv.orgpnas.org
| Organism Group | Dominant Isomers Produced | Key Enzyme | Enzyme Product |
|---|---|---|---|
| Pseudo-nitzschia diatoms | Domoic Acid, Isodomoic Acid A biorxiv.orgpnas.org | DabC | Isodomoic Acid A nih.gov |
| Chondria armata (Red Alga) | Domoic Acid, this compound pnas.orgnoaa.gov | RadC | This compound pnas.orgresearchgate.net |
| Nitzschia navis-varingica (Diatom) | Domoic Acid, this compound biorxiv.orgresearchgate.net | NnvDabC | This compound biorxiv.org |
This variation in enzyme function leads to distinct chemotypes. Pseudo-nitzschia species are characterized by the production of domoic acid and isodomoic acid A. biorxiv.orgnoaa.gov In contrast, the red alga Chondria armata and the benthic diatom Nitzschia navis-varingica exhibit a chemotype where this compound is a significant, and sometimes primary, component of the toxin profile. biorxiv.orgpnas.orgresearchgate.net
Synthetic Chemistry Approaches to Isodomoic Acid B
Total Synthesis Strategies and Methodologies
The total synthesis of isodomoic acid B has been achieved through various innovative strategies, showcasing the power of modern synthetic organic chemistry. These approaches often involve a convergent strategy, where the pyrrolidine (B122466) core and the side-chain are synthesized separately and then coupled. nih.gov
One successful strategy begins with a chiral precursor, such as D-serine methyl ester, to establish the initial stereochemistry. nih.gov This starting material is converted into an oxazolidinone, which serves as a versatile intermediate. nih.gov Nickel-catalyzed enyne cyclizations have been effectively used to form the pyrrolidine ring. For instance, a linear oxazolidinone precursor bearing a geranyl-derived side chain can undergo a stereoselective 5-exo cyclization when treated with a nickel catalyst, such as Ni(COD)₂, to yield the desired pyrrolidine core with high enantiomeric excess. nih.gov
Another powerful method for constructing the pyrrolidine core is the rhodium-catalyzed carbonylative silylcarbocyclization of a 1,6-enyne derived from vinylglycine. nih.govnih.gov This reaction creates the trans-2,3-disubstituted pyrrolidine framework in a diastereoselective manner. nih.gov
The stereocenter at C4 is often established through the reduction of an acyl oxazolidinone. For example, sodium borohydride-mediated reduction can yield the desired alcohol, although careful temperature control is necessary to minimize epimerization and maintain high enantiomeric excess.
The conjugated diene system in the side chain of this compound is another key structural feature that requires precise synthetic control. Various methods have been employed to construct this moiety with the correct geometry.
Palladium-catalyzed cross-coupling reactions are a cornerstone for forming the conjugated diene. Specifically, silicon-based cross-coupling reactions have proven to be highly effective. nih.gov This approach involves the coupling of an alkenyl iodide (representing the pyrrolidine core) with an alkenylsilanol (representing the side-chain fragment) under mild conditions, facilitated by a palladium catalyst. nih.govnih.gov
The Stille coupling, which involves the palladium-catalyzed reaction of an organotin compound with an organic halide, is another valuable tool for creating conjugated dienes. orgoreview.commdpi.com By coupling an alkenyl halide with an alkenyl stannane, the desired diene can be synthesized with retention of the double bond stereochemistry. mdpi.com
Stannylcupration of an alkyne precursor followed by palladium-catalyzed coupling is also a viable strategy. manchester.ac.uk This method allows for the late-stage introduction of the side chain and provides control over the trisubstituted double bond stereochemistry. manchester.ac.uk
Several key reactions and catalytic methods are instrumental in the total synthesis of this compound and its isomers.
Palladium-catalyzed cross-coupling: This class of reactions, including Suzuki and Stille couplings, is fundamental for constructing the carbon-carbon bonds that form the conjugated diene side chain. orgoreview.comthieme-connect.de Silicon-based cross-coupling reactions are particularly noteworthy for their mild reaction conditions and tolerance of sensitive functional groups. nih.govnih.gov For example, the assembly of the C7–C8 bond can be achieved in high yields using alkenyl iodides and boronic esters.
Nickel-catalyzed cyclizations: As mentioned earlier, nickel-catalyzed intramolecular cyclizations of enynes are a powerful method for constructing the pyrrolidine ring with excellent stereocontrol. nih.gov These reactions often proceed with high efficiency and stereoselectivity. nih.gov
Stannylcupration: This reaction involves the addition of a stannylcuprate reagent to an alkyne, which generates a vinylstannane intermediate. This intermediate can then participate in palladium-catalyzed cross-coupling reactions to form the desired trisubstituted alkene in the side chain. manchester.ac.uk
Table 1: Key Catalytic Methods in Isodomoic Acid Synthesis
| Catalytic Method | Key Transformation | Catalyst System (Example) | Reference |
|---|---|---|---|
| Palladium-catalyzed Cross-Coupling | Formation of conjugated diene | Pd₂(dba)₃·CHCl₃, TBAF·8H₂O | nih.gov |
| Nickel-catalyzed Cyclization | Pyrrolidine ring formation | Ni(COD)₂, ZnCl₂ | nih.gov |
| Rhodium-catalyzed Silylcarbocyclization | Pyrrolidine core construction | Rhodium catalyst | nih.govnih.gov |
| Stannylcupration/Palladium Coupling | Side chain construction | (Bu₃Sn)₂CuLi, Pd(PPh₃)₄ | manchester.ac.uk |
Despite the successful total syntheses, achieving complete stereochemical control remains a significant challenge. rijournals.com The molecule's multiple stereocenters and the geometric isomers of the side-chain double bonds require highly selective reactions. rijournals.com
One major challenge is the risk of epimerization at base-sensitive centers. For instance, during saponification steps to hydrolyze esters, the use of strong bases at elevated temperatures can lead to the loss of stereochemical integrity. This necessitates the use of milder conditions, such as low-temperature saponification with lithium hydroxide.
Vinylglycine derivatives, which are key intermediates in some synthetic routes, are known to be sensitive to both acidic and basic conditions. nih.gov The vinyl double bond can easily isomerize into conjugation with the carbonyl group, leading to undesired side products. nih.gov Therefore, reactions involving these intermediates must be conducted under neutral and mild conditions. nih.gov
Controlling the stereochemistry of the trisubstituted alkene in the side chain is another hurdle. manchester.ac.uk The choice of synthetic methodology, such as altering the sequence of substituent introduction in metal-catalyzed reactions, is crucial for obtaining the desired E or Z geometry. nih.gov
Key Reactions and Catalytic Methods (e.g., Palladium-catalyzed cross-coupling, Nickel-catalyzed cyclizations, Stannylcupration)
Development of Synthetic Analogues and Derivatives of this compound
The ability to synthesize this compound opens the door to creating a wide range of analogues and derivatives. This allows for a systematic exploration of the structure-activity relationship and the development of new molecular probes to study glutamate (B1630785) receptors. rsc.org
The design of this compound analogues is guided by the desire to understand how specific structural features contribute to its biological activity. By systematically modifying different parts of the molecule, researchers can probe the interactions with its target receptors.
One common strategy is to modify the side chain. rsc.org For example, analogues with different substituents at the C7' position of the geranyl-derived side chain have been prepared using a bioconversion system employing the cyclase enzyme DabC. rsc.org This has allowed for the synthesis of analogues with methyl, hydroxyl, and amide functionalities at this position. rsc.org
Another approach is to alter the stereochemistry of the pyrrolidine core or the geometry of the side-chain double bonds. nih.gov The development of divergent synthetic routes that can access different stereoisomers from a common intermediate is particularly valuable in this regard. nih.gov
The overarching goal is to create a library of compounds that can be used to map the binding pocket of kainate receptors and to develop new ligands with tailored pharmacological properties. rsc.org
Bioconversion Systems for Analogues
Bioconversion systems offer a powerful alternative to de novo chemical synthesis for producing analogues of domoic acid and its isomers. These systems leverage the catalytic prowess of enzymes involved in the natural biosynthetic pathways. A key enzyme in this context is the cyclase DabC, originating from the diatom Pseudo-nitzschia multiseries. rsc.org
Researchers have successfully expressed DabC in Escherichia coli, creating a whole-cell bioconversion system. rsc.orgrsc.org This system can take chemically synthesized linear precursors and cyclize them to produce isodomoic acid analogues. rsc.org One of the significant advantages of this approach is the substrate flexibility of the DabC enzyme. It has been shown to tolerate modifications at the C7′ position of the geranyl side chain, allowing for the generation of both natural and unnatural analogues. rsc.org
For instance, this bioconversion system has been used to prepare 7′-methyl-isodomoic acid A, 7′-hydroxy-isodomoic acid A, and a novel unnatural analogue, 7′-amide-isodomoic acid A. rsc.org The linear precursors for these compounds are prepared through straightforward chemical synthesis and are then efficiently cyclized by the recombinant E. coli expressing DabC. rsc.orgrsc.org This chemoenzymatic approach simplifies the synthesis of complex analogues by avoiding the difficult stereocontrolled construction of the pyrrolidine ring, which is handled by the enzyme. rsc.org
It is noteworthy that while DabC from Pseudo-nitzschia multiseries primarily produces isodomoic acid A, the homologous enzyme RadC1 from the red alga Chondria armata generates this compound as its main product. nih.govnih.gov This highlights the potential for using different kainoid synthases to selectively produce specific isomers.
Impact of Side Chain Modifications on Bioactivity
The biological activity of this compound and its analogues is highly dependent on the structure and stereochemistry of the side chain. Modifications to the side chain can significantly alter the compound's neurotoxic potency.
A key factor influencing bioactivity is the stereochemistry of the double bonds in the hexadienyl side chain. researchgate.net A proposed structure-activity relationship (SAR) suggests that isomers of domoic acid with opposite stereochemistry at the double bonds (i.e., Z,E or E,Z configurations) tend to exhibit higher seizurogenic potencies and binding affinities at kainate receptors. researchgate.net In contrast, isomers with the same stereochemistry (E,E or Z,Z), such as this compound (E,E), generally show lower potency. researchgate.net
Studies on analogues produced via bioconversion have provided further insights into the SAR. For example, the toxicity of isodomoic acid A analogues was assessed in mice. rsc.org It was found that 7′-methyl-isodomoic acid A and 7′-hydroxy-isodomoic acid A showed significantly reduced toxicity compared to isodomoic acid A. rsc.org Conversely, the 7′-amide-isodomoic acid A analogue retained a toxicity comparable to that of isodomoic acid A, suggesting that the 7'-carbonyl group is important for its biological activity. rsc.org These findings underscore the critical role of the side chain's terminal functionality in modulating the neurotoxicity of these compounds. rsc.org
Table 2: Bioactivity of Isodomoic Acid Analogues with Side Chain Modifications
| Compound | Side Chain Modification | Observed Bioactivity/Toxicity |
|---|---|---|
| This compound | E,E double bond stereochemistry | Lower seizurogenic potency compared to Z,E or E,Z isomers. researchgate.net |
| 7′-methyl-isodomoic acid A | Replacement of the C7' carboxyl group with a methyl group | Significantly reduced toxicity in mice. rsc.org |
| 7′-hydroxy-isodomoic acid A | Replacement of the C7' carboxyl group with a hydroxyl group | Significantly reduced toxicity in mice. rsc.org |
| 7′-amide-isodomoic acid A | Replacement of the C7' carboxyl group with an amide group | Toxicity comparable to isodomoic acid A. rsc.org |
Semi-synthetic Pathways and Modifications
Semi-synthetic approaches provide a valuable avenue for generating novel derivatives of this compound, starting from a readily available precursor, which can be either a natural product or a key synthetic intermediate. A general strategy involves the synthesis of a common core structure, such as an alkynylpyrrolidine, which can then be elaborated into various isodomoic acid isomers through different coupling partners.
One such approach describes the synthesis of an alkynylpyrrolidine intermediate via a dearomatizing cyclization of an aromatic amide. nih.gov This versatile building block can then undergo further reactions, such as stannylcupration followed by palladium-catalyzed coupling, to introduce different side chains, leading to the synthesis of various members of the isodomoic acid family, including this compound. nih.gov This strategy allows for the divergent synthesis of multiple analogues from a common precursor.
While specific examples of semi-synthetic modifications starting directly from this compound are not extensively detailed in the provided context, the principles of semi-synthesis are well-established for other complex natural products. psu.edu These often involve the chemical modification of functional groups on the periphery of the molecule. For this compound, potential semi-synthetic modifications could include esterification of the carboxylic acid groups, modification of the double bonds in the side chain, or alteration of the amino group on the pyrrolidine ring. Such modifications would be instrumental in further probing the structure-activity relationships of this class of compounds.
Structural Elucidation and Advanced Analytical Methodologies for Isodomoic Acid B
Spectroscopic Techniques for Structural Confirmation
The definitive identification and structural confirmation of Isodomoic Acid B rely on a combination of powerful spectroscopic techniques. These methods provide detailed information about the molecule's atomic composition, connectivity, and stereochemistry.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the unambiguous structural elucidation of organic molecules like this compound. By analyzing the magnetic properties of atomic nuclei, NMR provides precise information about the molecular framework. The structure of this compound has been confirmed through comparative ¹H and ¹³C NMR studies.
Proton (¹H) NMR spectroscopy reveals the chemical environment of hydrogen atoms within the molecule. For this compound, key signals include the C7′ methyl group, which appears as a singlet at a chemical shift (δH) of 1.68 ppm, and a proton on the pyrrolidine (B122466) ring (H-3), which presents as a doublet of doublets at 3.92 ppm. Carbon-13 (¹³C) NMR provides complementary data on the carbon skeleton. While comprehensive spectral data requires isolation of the pure compound, these characteristic shifts, when compared to those of domoic acid and other isomers, are critical for confirming the unique structure of this compound. escholarship.org
Table 1: Selected ¹H NMR Chemical Shift Data for this compound
Position δH (ppm) Multiplicity Coupling Constant (J, Hz) Reference C7′ methyl group 1.68 s (singlet) N/A H-3 (Pyrrolidine proton) 3.92 dd (doublet of doublets) 8.5, 4.0
Mass Spectrometry (MS/MS, LC-MS/MS, UPLC-MS)
Mass spectrometry (MS) is an essential analytical tool that measures the mass-to-charge ratio (m/z) of ions, allowing for the determination of molecular weight and elemental composition. As a structural isomer of domoic acid, this compound has an identical molecular formula (C₁₅H₂₁NO₆) and molecular weight (311.33 g/mol ).
Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is the preferred method for the confirmatory analysis of domoic acid and its isomers due to its high sensitivity and selectivity. nih.gov In this technique, the molecule is first ionized, typically forming a protonated molecular ion [M+H]⁺ with an m/z of 312. canada.caresearchgate.net This parent ion is then fragmented, and the resulting daughter ions are analyzed. Common fragmentation transitions for domoic acid isomers, including this compound, are from m/z 312 to product ions at m/z 266 (corresponding to the loss of formic acid and water) and m/z 166. nih.govcanada.cacanada.ca Ultra-performance liquid chromatography (UPLC) coupled to MS offers even faster analysis times. researchgate.net
Table 2: Key Mass Spectrometry Data for this compound
Parameter Value Technique Reference Molecular Formula C₁₅H₂₁NO₆ N/A researchgate.net Molecular Weight 311.33 g/mol N/A Protonated Molecular Ion [M+H]⁺ (m/z) 312.1 LC-MS measurlabs.com Common MS/MS Transition m/z 312 → 266 LC-MS/MS researchgate.net Common MS/MS Transition m/z 312 → 166 LC-MS/MS researchgate.net
Ultraviolet (UV) Spectroscopy
Ultraviolet (UV) spectroscopy measures the absorption of UV light by a molecule. This technique is particularly useful for compounds containing chromophores, which are parts of a molecule that absorb light. The conjugated diene system within the side chain of this compound acts as a strong chromophore. researchgate.net
Domoic acid exhibits a characteristic strong UV absorbance with a maximum wavelength (λmax) at approximately 242 nm. aesan.gob.es The structure of this compound differs from domoic acid in the position of its double bonds. This alteration in the conjugated system causes a slight shift in the absorption maximum. researchgate.net While the exact λmax for this compound is not always specified, it is known to be very close to 242 nm, allowing for its detection using UV detectors in chromatographic systems set to this wavelength. scispace.com
Chromatographic Separation and Detection Methods
Chromatography encompasses a set of laboratory techniques for the separation of mixtures. For this compound, which is often found in complex matrices with other isomers, chromatographic methods are indispensable for its isolation and quantification. researchgate.net
High-Performance Liquid Chromatography (HPLC-UV, HPLC-FLD)
High-performance liquid chromatography (HPLC) is the most common analytical method for the routine monitoring of domoic acid and its isomers. aesan.gob.es
HPLC with Ultraviolet Detection (HPLC-UV): This is the standard regulatory method. The separation is typically achieved using a reversed-phase C18 column. researchgate.net Isocratic elution, where the mobile phase composition remains constant, is often employed. aesan.gob.es Detection is performed at 242 nm, the absorption maximum for the domoic acid chromophore. aesan.gob.esscispace.com By carefully controlling the pH of the mobile phase (e.g., pH 2.5), it is possible to achieve isocratic chromatographic separation of domoic acid and its isomers from matrix interferences. researchgate.netresearchgate.net
HPLC with Fluorescence Detection (HPLC-FLD): For enhanced sensitivity and selectivity, fluorescence detection can be used. Since this compound is not naturally fluorescent, this method requires a pre-column or post-column derivatization step. nih.gov A fluorescent tag is chemically attached to the amino acid group of the molecule, allowing it to be detected by a fluorescence detector. nih.govmeasurlabs.com
Capillary Electrophoresis (CE)
Capillary electrophoresis (CE) is a high-resolution separation technique that utilizes an electric field to separate ions based on their size and charge. technologynetworks.com It has proven to be a powerful alternative to HPLC for the analysis of domoic acid and its isomers. researchgate.netzu.edu.pk
In CE, analytes migrate through a narrow capillary filled with an electrolyte buffer. Methods have been developed that use bare fused-silica capillaries with UV absorbance detection. researchgate.net Research has shown that the addition of a chiral selector, such as beta-cyclodextrin, to a borate (B1201080) buffer system at a pH of approximately 9 allows for a separation of domoic acid and several of its isomers that is superior to what can be achieved with liquid chromatography. researchgate.net This highlights the capability of CE to resolve structurally similar compounds like this compound from a complex mixture.
Extraction and Purification Procedures for Complex Matrices
The isolation of this compound and its related isomers from complex biological matrices, such as shellfish tissue and algal cultures, necessitates robust extraction and purification protocols. The selection of a particular method is often dictated by the sample matrix's complexity and the intended analytical endpoint. A common initial step involves extraction with aqueous methanol (B129727), which effectively liberates the polar amino acid compounds from the tissue homogenate. dfo-mpo.gc.ca For instance, a mild extraction using aqueous methanol at room temperature was employed for the initial identification of domoic acid isomers in mussels, chosen to minimize the co-extraction of interfering substances. dfo-mpo.gc.ca Alternatively, extraction with boiling 0.1 M hydrochloric acid (HCl) has also been utilized, particularly in methods adapted from standard paralytic shellfish poisoning (PSP) toxin assays. fao.orgcsic.es
Following the initial extraction, a series of purification or "clean-up" steps are essential to remove lipids, pigments, and other compounds that could interfere with subsequent analysis. dfo-mpo.gc.ca Flash chromatography using a C18 reversed-phase support is a frequently used technique for the initial clean-up of crude extracts. cdnsciencepub.com This can be followed by further chromatographic steps for finer separation. One study detailed the use of Lobar chromatography with a C8 reversed-phase support to further purify fractions containing domoic acid and its isomers. cdnsciencepub.com For analyses requiring exceptionally clean extracts, such as those intended for capillary electrophoresis, a tandem clean-up procedure involving both strong anion and strong cation exchange solid-phase extraction (SPE) has been developed. nih.gov This dual-mode SPE approach provides an extract that is highly compatible with sensitive analytical techniques. nih.gov High-performance liquid chromatography (HPLC) is not only an analytical tool but also serves as a preparative purification technique, where repeated runs on a reversed-phase column can be used to isolate individual isomers from an enriched mixture. cdnsciencepub.com
Table 1: Selected Extraction and Purification Methods for Isodomoic Acids
| Matrix | Extraction Method | Purification/Cleanup Technique | Primary Analytical Method | Reference(s) |
|---|---|---|---|---|
| Mussels (Mytilus edulis) | Aqueous Methanol | Flash Chromatography (C18), Lobar Chromatography (C8) | HPLC-DAD | cdnsciencepub.com |
| Mussels, Clams, Anchovies | Aqueous Methanol | Tandem Strong Anion & Strong Cation Exchange | Capillary Electrophoresis (CE) | nih.gov |
| Mussels | Boiling 0.1 M HCl | Dilution and Filtration (No SPE) | HPLC-UV | fao.orgresearchgate.net |
Comparative Analysis with Other Isodomoic Acids
This compound is one of several naturally occurring geometric isomers of domoic acid. researchgate.net These isomers share the same molecular formula (C15H21NO6) and core kainoid structure but differ in the configuration of the double bonds within the C6 alkenyl side chain. fao.org This structural variation is significant as it arises from distinct biosynthetic pathways and influences the molecule's analytical behavior and biological activity.
High-resolution liquid chromatography-mass spectrometry (LC-MS) analysis of extracts from the red alga Chondria armata has shown that this compound can be an abundant isomer, sometimes more so than isodomoic acids A and C in this species. pnas.org The primary biosynthetic distinction lies in the enzymatic cyclization step. In C. armata, the kainoid synthase RadC1 catalyzes the oxidative cyclization of a linear precursor to yield this compound as its principal product. pnas.org This contrasts with the homologous enzyme DabC found in diatoms of the genus Pseudo-nitzschia, which produces isodomoic acid A. researchgate.netpnas.org Other isomers, such as isodomoic acids D, E, and F, have also been identified in toxic mussel extracts, further highlighting the chemical diversity within this family of compounds. cdnsciencepub.com
The subtle structural differences between isodomoic acids present a significant analytical challenge. While standard reversed-phase HPLC with UV detection can be used, achieving baseline separation of all isomers is difficult. fao.org Advanced methods have been developed to improve resolution. Capillary electrophoresis (CE) coupled with UV detection, particularly with the addition of β-cyclodextrin to a borate buffer system, has demonstrated a superior ability to separate domoic acid from several of its isomers compared to conventional HPLC. fao.orgnih.govrivm.nl The development of an improved HPLC-UV method using a carefully optimized mobile phase pH of 2.5 has also been shown to effectively separate domoic acid and its isomers from matrix interferences without requiring an SPE clean-up step. researchgate.net
Table 2: Comparative Overview of Selected Domoic Acid Isomers
| Compound | Key Distinguishing Feature | Primary Biosynthetic Enzyme (Source Organism) | Analytical Notes | Reference(s) |
|---|---|---|---|---|
| Isodomoic Acid A | Geometric isomer of Domoic Acid | DabC (Pseudo-nitzschia spp.) | Major cyclization product in diatoms. researchgate.netpnas.org | researchgate.netpnas.org |
| This compound | Geometric isomer of Domoic Acid | RadC1 (Chondria armata) | Major cyclization product in the red alga C. armata. pnas.org | pnas.org |
| Isodomoic Acid C | Geometric isomer of Domoic Acid | Found in C. armata and Pseudo-nitzschia spp. pnas.orgawi.de | Often found at lower concentrations than Isodomoic Acids A and B. | pnas.orgawi.de |
| Isodomoic Acid D | Geometric isomer of Domoic Acid | Identified in toxic mussels (Mytilus edulis). cdnsciencepub.com | Separable by reversed-phase HPLC and LC-MS. cdnsciencepub.comresearchgate.net | cdnsciencepub.comresearchgate.net |
| Isodomoic Acids E & F | Geometric isomers of Domoic Acid | Identified in toxic mussels (Mytilus edulis). cdnsciencepub.com | Can be formed by photolysis of domoic acid. cdnsciencepub.com | cdnsciencepub.com |
Mechanistic Investigations of Isodomoic Acid B Bioactivity
Molecular and Cellular Mechanisms of Action
Isodomoic acid B, a structural isomer of the potent neurotoxin domoic acid, exerts its biological effects primarily through its interaction with the glutamatergic system in the central nervous system. ontosight.ai Its unique chemical structure, which includes a hydroxyl group, a carboxyl group, and a vinyl group, facilitates its binding to specific glutamate (B1630785) receptors, initiating a cascade of neurotoxic events. ontosight.ai While sharing a common target with domoic acid, the bioactivity of this compound is distinctly less potent. nih.gov
This compound's neurotoxicity is rooted in its ability to act as an agonist at ionotropic glutamate receptors (iGluRs), a family of ligand-gated ion channels crucial for fast excitatory synaptic transmission. researchgate.netnih.gov Similar to its parent compound, domoic acid, this compound's structure bears a resemblance to the excitatory neurotransmitter glutamate, allowing it to bind to and activate these receptors. ontosight.airesearchgate.net
The primary molecular targets for this compound are the kainate receptors (KARs), a subtype of iGluRs. ontosight.ainih.gov Radioligand binding assays have demonstrated that this compound binds to KARs, albeit with significantly lower affinity compared to domoic acid. nih.gov This reduced affinity is a key factor in its lower neurotoxic potency. nih.gov For instance, the inhibition constant (Ki) of this compound for kainate receptors was found to be 4990 nM, a stark contrast to the 2.4 nM Ki of domoic acid. nih.gov This substantial difference in binding affinity directly correlates with its reduced ability to induce seizures in vivo. nih.gov The specific configuration of the side chain in this compound, particularly the E-geometry of the C1'-alkene, is thought to contribute to this decreased affinity. acs.org
While kainate receptors are the primary target, the bioactivity of this compound is also influenced by its interaction, or lack thereof, with other glutamate receptor subtypes, namely AMPA (α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid) and NMDA (N-methyl-D-aspartate) receptors. Research indicates that this compound has virtually no affinity for AMPA receptors. researchgate.net This is a significant point of differentiation from domoic acid, which binds to AMPA receptors at nanomolar concentrations, contributing to its greater seizurogenic potency. researchgate.net
The binding and activation of glutamate receptors by this compound initiates a series of downstream cellular events that underpin its neurotoxicity. A primary consequence of receptor activation is the opening of the associated ion channels, leading to an influx of cations into the neuron. ontosight.ai
A critical event in this cascade is the influx of calcium ions (Ca2+). ontosight.aiwikipedia.org While kainate receptors themselves have some permeability to Ca2+, the subsequent depolarization and activation of voltage-gated calcium channels, as well as the synergistic activation of highly Ca2+-permeable NMDA receptors, leads to a significant and sustained increase in intracellular Ca2+ concentrations. nih.govwikipedia.orgmdpi.com
This elevation of intracellular Ca2+ acts as a second messenger, triggering a range of downstream processes. One of the most significant is the enhanced release of neurotransmitters, including glutamate itself. nih.gov The influx of Ca2+ facilitates the fusion of synaptic vesicles containing neurotransmitters with the presynaptic membrane, leading to their release into the synaptic cleft. youtube.comuth.edu This creates a positive feedback loop, where the initial receptor activation by this compound leads to more glutamate release, further exciting postsynaptic neurons and amplifying the toxic cascade.
The sustained overstimulation of glutamate receptors and the resulting uncontrolled rise in intracellular Ca2+ lead to neuronal cell death through a process known as excitotoxicity. nih.govnih.gov This is the ultimate pathological outcome of this compound's mechanism of action.
The excessive Ca2+ influx activates a variety of intracellular enzymes that can be detrimental to the cell. mdpi.com These include proteases, which break down essential cellular proteins; phospholipases, which damage cell membranes; and nitric oxide synthase, which can lead to the production of damaging free radicals. mdpi.com This cascade of events leads to mitochondrial dysfunction, characterized by impaired energy production (ATP synthesis) and the release of pro-apoptotic factors, further pushing the neuron towards cell death. mdpi.comnih.gov The combination of these factors results in neuronal damage and degeneration, particularly in brain regions with high densities of glutamate receptors, such as the hippocampus. nih.govwikipedia.org
Kainate Receptor Subfamily Binding and Activation
Downstream Cellular Events (e.g., Calcium Ion Influx, Neurotransmitter Release)
Comparative Bioactivity Studies with Domoic Acid and Other Isomers
The bioactivity of this compound is best understood in the context of its parent compound, domoic acid, and its other isomers. Comparative studies consistently demonstrate that this compound is significantly less potent than domoic acid.
In vivo studies in mice have shown that the behavioral changes and acute toxicity induced by this compound are much lower than those caused by domoic acid. nih.govnih.gov This difference in potency is directly linked to its lower affinity for kainate receptors. nih.gov For example, the dose of this compound required to produce a half-maximal cumulative seizure score (ED50) following intrahippocampal administration was found to be 13,000 pmol, which is nearly 95 times higher than the ED50 for domoic acid (137 pmol). nih.gov
When compared to other isomers, this compound also exhibits lower potency. Isodomoic acid A, for instance, is functionally equipotent to domoic acid in inducing seizures, with an ED50 of 171 pmol and a high affinity for kainate receptors (Ki of 4.4 nM). nih.gov In contrast, isodomoic acid C is also less potent than domoic acid but more potent than this compound, with an ED50 of 3150 pmol and a kainate receptor Ki of 170 nM. nih.gov
The following table summarizes the comparative bioactivity data for domoic acid and its isomers A, B, and C.
| Compound | Kainate Receptor Affinity (Ki, nM) | Seizurogenic Potency (ED50, pmol) |
| Domoic Acid | 2.4 | 137 |
| Isodomoic Acid A | 4.4 | 171 |
| This compound | 4990 | 13,000 |
| Isodomoic Acid C | 170 | 3150 |
Data sourced from in vivo studies involving intrahippocampal administration. nih.gov
Structure-Activity Relationship Elucidation
Role of Double Bond Position and Stereochemistry
In Vitro and In Vivo Model Systems for Mechanistic Studies (Non-human focus)
To investigate the neurotoxic mechanisms of this compound without the use of human subjects, researchers employ various model systems. These include brain slice electrophysiology and primary neuronal cultures, which allow for detailed examination of the compound's effects at the cellular and network levels. nih.gov
Cellular Electrophysiology (e.g., Hippocampal Slice Electrophysiology)
Hippocampal slice preparations are a cornerstone for studying the effects of excitatory amino acids like this compound. utah.edunih.gov This in vitro technique maintains the complex synaptic circuitry of the hippocampus, a brain region highly sensitive to kainoid-induced excitotoxicity. nih.govprotocols.io
In this model, thin slices of the hippocampus are kept viable in an artificial cerebrospinal fluid (aCSF). researchgate.net Stimulating and recording electrodes are positioned in specific subfields, such as the CA1 region, to measure synaptic responses like field excitatory postsynaptic potentials (fEPSPs). researchgate.net By applying this compound to the slice, researchers can directly observe its effects on synaptic transmission and neuronal excitability. utah.edu Studies have used this method to quantify the potency of different domoic acid isomers, demonstrating that this compound has a significantly reduced potency in amplifying synaptic responses in the CA1 region compared to domoic acid. utah.edu This approach allows for the direct correlation of structural features with functional outcomes in a physiologically relevant neural circuit.
Primary Neuronal Cultures
Primary neuronal cultures, typically derived from the brains of embryonic rodents, offer a more simplified model system to study the cellular mechanisms of neurotoxins. frontiersin.orgmdpi.com These cultures consist of dissociated neurons grown in a dish, allowing for controlled experiments on specific cell types. mdpi.comparkinsonsroadmap.org
These models are used to investigate the fundamental processes of excitotoxicity, such as mitochondrial dysfunction and dendritic damage, that are triggered by glutamate receptor overactivation. nih.gov Recent studies have emphasized the importance of using physiologically relevant culture media, like BrainPhys, to ensure that the neurons in culture exhibit electrical activity and metabolic states that more closely resemble conditions in vivo. frontiersin.org While specific studies focusing exclusively on this compound in primary neuronal cultures are not widely reported, this system is a standard tool for exploring the downstream cellular cascades initiated by related excitotoxic compounds. nih.govfrontiersin.org
Animal Models (e.g., Rodents, non-human primates, marine mammals, but without specific clinical human trial data)
Mechanistic investigations in animal models have been crucial for elucidating the bioactivity of this compound and differentiating its effects from its more potent isomer, domoic acid (DA). These studies, primarily conducted in rodents, provide foundational knowledge on its neuroexcitatory properties and receptor interactions. Research in non-human primates and observations in marine mammals, while extensive for domoic acid, offer limited specific insights into the distinct effects of this compound.
Rodents
Rodent models, particularly mice and rats, have been instrumental in characterizing the neurotoxic profile of this compound. Comparative studies consistently demonstrate that while this compound shares a mechanistic pathway with domoic acid through interaction with glutamate receptors, its potency is significantly lower. ontosight.ai
Detailed Research Findings:
Neuroexcitatory Effects: In vivo studies in mice reveal that this compound induces neurotoxic behaviors, such as scratching and tremors, which are characteristic of excitotoxicity. nih.gov However, the severity of these behavioral changes is markedly lower compared to those induced by equivalent concentrations of domoic acid. researchgate.net The onset of these symptoms is also reported to be delayed in comparison to DA. Rats are generally considered more sensitive than mice to the neurotoxic effects of domoic acid, although specific comparative sensitivity studies for this compound are less common. researchgate.netnoaa.gov
Seizure Induction: The capacity of this compound to induce seizures has been directly assessed through intrahippocampal administration in rats. researchgate.net These experiments confirmed that this compound produces dose-dependent increases in seizure activity. researchgate.net Critically, its potency was found to be substantially lower than that of domoic acid and another isomer, Isodomoic acid A. researchgate.net This is quantified by the dose required to produce a half-maximal cumulative seizure score (ED50), where a much higher concentration of this compound is needed to elicit a comparable effect. researchgate.net
Receptor Binding Affinity: The reduced in vivo bioactivity of this compound is directly correlated with its lower binding affinity for kainate receptors, a subtype of ionotropic glutamate receptors. mdpi.com Radioligand binding assays have shown that this compound has an approximately 10-fold lower affinity for kainate receptors compared to domoic acid. Other analyses have reported a 1,000-fold loss in the inhibition constant (Ki) when the C1'-alkene side chain is in the E configuration, as it is in this compound, compared to the Z configuration found in domoic acid. acs.org This structural difference is a key determinant of its reduced interaction with the receptor binding site. acs.org
Interactive Data Table: Comparative Neuroexcitatory Potency in Rats
The following table summarizes the effective dose (ED50) for seizure induction following intrahippocampal administration, highlighting the difference in potency between Domoic Acid and its isomers.
| Compound | Seizure Induction ED50 (pmol) | Relative Potency (vs. Domoic Acid) |
| Domoic Acid | 137 researchgate.net | 1.0 |
| Isodomoic Acid A | 171 researchgate.net | ~0.8 |
| This compound | 13,000 researchgate.net | ~0.01 |
| Isodomoic Acid C | 3,150 researchgate.net | ~0.04 |
Interactive Data Table: Comparative Kainate Receptor Binding Affinity
This table illustrates the difference in binding affinity for kainate receptors between Domoic Acid and this compound.
| Compound | Finding | Implication |
| Domoic Acid | High Affinity | Potent neurotoxicity and seizure induction |
| This compound | ~10-fold lower affinity than Domoic Acid | Correlates with reduced seizure induction in mice |
| This compound | ~1000-fold loss in Ki value compared to Domoic Acid acs.org | Structural isomerism significantly reduces receptor interaction acs.org |
Non-human Primates
Non-human primates, such as the Macaca fascicularis monkey, serve as a critical translational model for studying the neurotoxicity of domoic acid, particularly for chronic, low-level exposures. nih.govnih.govbiorxiv.org Research in these models has identified subtle neurobehavioral and structural brain changes resulting from long-term domoic acid exposure. nih.govbiorxiv.org However, specific mechanistic investigations focusing exclusively on the bioactivity of this compound in non-human primates are not prominent in the existing scientific literature. While the primate model is invaluable for DA research, there is a lack of dedicated studies to characterize the distinct neurological effects, if any, of this compound. nih.govbioivt.com
Marine Mammals
Marine mammals, particularly California sea lions, are recognized as important natural sentinels for the environmental presence and impact of domoic acid. nih.gov Poisoning events in these animals have provided significant insights into the severe neurotoxic outcomes of domoic acid exposure, which include seizures, tremors, and permanent brain damage. wikipedia.orgmarinemammalcenter.org Research and diagnostic efforts in affected marine mammals have overwhelmingly identified domoic acid as the primary causative toxin of these syndromes. marinemammalcenter.orgissc.org To date, specific field or laboratory investigations into the distinct bioactivity or contribution of this compound to the clinical signs observed in naturally exposed marine mammals have not been detailed in the scientific literature. awi.de
Future Research Directions and Applications of Isodomoic Acid B
Advancements in Biosynthetic Pathway Elucidation and Genetic Engineering
Future research into isodomoic acid B is poised to build upon recent breakthroughs in understanding its biosynthesis. The biosynthetic pathway for domoic acid (DA) and its isomers, including this compound, originates from L-glutamic acid and geranyl pyrophosphate (GPP). nih.govresearchgate.net In the diatom Pseudo-nitzschia multiseries, a four-gene cluster (dabA-D) has been identified as responsible for the synthesis of isodomoic acid A. nih.govrsc.orgresearchgate.net The process begins with the N-geranylation of L-glutamate by the enzyme DabA. rsc.orgresearchgate.net Subsequently, the enzyme DabD catalyzes three successive oxidation reactions on the 7'-methyl group of the resulting N-geranyl-L-glutamic acid (L-NGG) to form 7'-carboxy-L-NGG. nih.govrsc.org This intermediate is then cyclized by the kainoid synthase DabC to produce isodomoic acid A. nih.govrsc.org An as-yet-unidentified isomerase is thought to convert isodomoic acid A into domoic acid. nih.govrsc.org
A significant area of ongoing investigation is the enzymatic basis for the diversity of isodomoic acid isomers. Research on the red alga Chondria armata, a known producer of various kainoids, has revealed a homologous gene cluster referred to as rad. pnas.org The kainoid synthase from this organism, RadC1, also acts on a linear precursor to form a cyclized product. pnas.org However, unlike the diatom enzyme DabC which primarily produces isodomoic acid A, RadC1 generates this compound as its main product. pnas.orgresearchgate.net This discovery highlights a key divergence in the biosynthetic pathways between diatoms and red algae and opens up questions about the evolution of these toxin-producing gene clusters. pnas.org
Recent work on the diatom Nitzschia navis-varingica has further illuminated this complexity. This species also produces this compound, and its kainoid synthase (NnvDabC1) functionally groups with the red algal RadC, suggesting a unique evolutionary path for this compound biosynthesis in this diatom. biorxiv.org The presence of these distinct synthases provides a clear target for genetic engineering. By expressing enzymes like RadC1 or NnvDabC1 in heterologous systems, such as E. coli or yeast, it may be possible to produce specific isodomoic acid isomers, including this compound, for research purposes. rsc.org This approach, known as combinatorial biosynthesis, could also be used to generate novel analogues by feeding modified precursors to the engineered organisms. rsc.orgnih.gov
Elucidating the final isomerization steps that lead to the variety of observed isodomoic acids remains a critical gap in knowledge. pnas.orgresearchgate.net Future research will likely focus on identifying and characterizing the enzymes responsible for these transformations. The integration of genomics, transcriptomics, and metabolomics will be crucial for identifying candidate genes and understanding how environmental factors regulate the expression of the biosynthetic gene clusters and, consequently, the production of this compound. nih.govfrontiersin.org
| Enzyme | Organism | Primary Product | Precursor |
| DabC | Pseudo-nitzschia multiseries (diatom) | Isodomoic acid A | 7'-carboxy-L-NGG |
| RadC1 | Chondria armata (red alga) | This compound | cNGG |
| NnvDabC1 | Nitzschia navis-varingica (diatom) | This compound | cNGG |
| KabC | Digenea simplex (red alga) | Kainic acid | - |
Novel Synthetic Methodologies for this compound and Analogues
The complex stereochemistry of this compound presents a significant challenge for synthetic chemists, but also an opportunity to develop novel and versatile synthetic strategies. Total syntheses of several isodomoic acids have been achieved, providing a framework for accessing this compound and its analogues. nih.govacs.orgnih.govmanchester.ac.ukacs.org
One promising approach involves a late-stage functionalization of a common alkyne-containing pyrrolidine (B122466) precursor. manchester.ac.uk This strategy allows for the introduction of various side chains, enabling the synthesis of multiple isodomoic acids and their non-natural analogues from a single intermediate. manchester.ac.uk The first total synthesis of this compound was accomplished using this general approach, which involved a dearomatizing cyclization to create the pyrrolidine core, followed by stannylcupration and palladium-catalyzed coupling to install the characteristic side chain. manchester.ac.uk
Other successful strategies have employed nickel-catalyzed cyclizations of highly functionalized enyne substrates to construct the pyrrolidine ring. nih.govacs.org This method allows for the stereoselective formation of the tetrasubstituted alkene, a key structural feature of many isodomoic acids. nih.govacs.org By altering the timing of substituent introduction, it is possible to control the geometry of the double bond, providing access to different isomers. nih.govacs.org For instance, the synthesis of isodomoic acid H was achieved through a nickel-catalyzed cyclization of a conjugated enyne with dimethylzinc. nih.gov
Silicon-based cross-coupling reactions have also proven effective in the synthesis of this compound and its congeners, like isodomoic acids G and H. nih.govacs.org A key transformation in this approach is a diastereoselective rhodium-catalyzed carbonylative silylcarbocyclization to form the densely substituted pyrrolidine core. nih.govacs.org The ability to control the stereochemistry during subsequent iododesilylation reactions enables the synthesis of different isomers from a common intermediate. nih.govacs.org
Future research in this area will likely focus on improving the efficiency and stereoselectivity of these methods. Developing more generalizable routes that can be easily adapted to produce a wide range of analogues is a key objective. manchester.ac.uk The ability to synthesize these analogues is crucial for structure-activity relationship studies, which can provide insights into the pharmacophore of kainoid neurotoxins and guide the design of new research tools or therapeutic agents.
| Synthetic Strategy | Key Reactions | Application |
| Late-Stage Functionalization | Dearomatizing cyclization, Stannylcupration, Palladium-catalyzed coupling | First total synthesis of this compound, E, and F. manchester.ac.uk |
| Nickel-Catalyzed Cyclization | Ni(0)-catalyzed cyclization of enynes with dimethylzinc, Sonogashira coupling | Total synthesis of Isodomoic acids G and H. nih.govacs.org |
| Silicon-Based Cross-Coupling | Rhodium-catalyzed carbonylative silylcarbocyclization, Desilylative iodination | Total synthesis of Isodomoic acids G and H. nih.govacs.org |
Utilization of this compound as a Research Tool
Probing Excitatory Signaling Pathways
This compound, as a member of the kainoid family of amino acids, serves as a valuable tool for investigating excitatory signaling pathways in the central nervous system. nih.govacs.org These compounds are structural analogues of the neurotransmitter glutamate (B1630785) and act as potent agonists at ionotropic glutamate receptors, particularly the kainate receptor subtype. manchester.ac.uk The binding of kainoids to these receptors triggers neuronal depolarization, and at high concentrations, can lead to excitotoxicity and cell death. nih.gov
The structural variations among the different isodomoic acids result in differences in their bioactivity and receptor affinity. manchester.ac.uk For example, studies have shown that this compound induces less severe behavioral changes compared to domoic acid. This lower potency makes this compound a potentially useful tool for studying excitatory neurotransmission without causing the rapid and severe neurotoxicity associated with domoic acid. By using this compound, researchers can probe the physiological roles of kainate receptors in synaptic transmission and plasticity with greater subtlety.
Neuropharmacological Research Tools
The high potency and receptor selectivity of kainoids make them indispensable tools in neuropharmacological research. nih.govacs.org The scarcity and high cost of some kainoids, such as kainic acid, have at times hampered research into neurodegenerative diseases. nih.gov The development of synthetic routes to this compound and other isomers provides a reliable supply of these compounds for research. nih.govacs.orgmanchester.ac.uk
This compound and its synthetically derived analogues can be used to explore the structure-activity relationships of ligands for kainate and AMPA receptors. nih.gov By comparing the binding affinities and functional potencies of different isomers, researchers can gain a better understanding of the structural requirements for receptor activation. nih.gov This knowledge is crucial for the design of novel subtype-selective agonists or antagonists, which could have therapeutic potential for a variety of neurological disorders. The availability of compounds like this compound with differing potencies allows for a more nuanced investigation of the roles of specific glutamate receptor subtypes in health and disease. nih.gov
Environmental Monitoring Advancements for this compound
The occurrence of this compound and other domoic acid isomers in marine environments, primarily due to harmful algal blooms of Pseudo-nitzschia and Nitzschia species, necessitates robust and sensitive monitoring programs to protect public health. ontosight.aifao.orgresearchgate.net Future advancements in environmental monitoring will focus on improving the speed, accuracy, and comprehensiveness of toxin detection.
Current methods for the detection and quantification of this compound in seawater and shellfish tissue typically rely on high-performance liquid chromatography coupled with tandem mass spectrometry (HPLC-MS/MS). These methods are highly sensitive, with detection limits in the low ng/mL range. A key challenge is the differentiation of the various domoic acid isomers, which often co-occur. The use of certified reference materials and careful matching of retention times are essential for the accurate identification of this compound.
Future research will likely involve the development of more rapid and field-deployable detection methods. This could include the development of antibody-based assays, such as lateral flow immunoassays (LFIAs), or biosensors capable of providing on-site results. researchgate.net Such tools would enable faster decision-making regarding shellfish harvesting closures and public health advisories.
Furthermore, integrating molecular techniques into monitoring programs holds great promise. By monitoring for the presence of the dab and rad gene clusters in environmental samples, it may be possible to predict the potential for toxic blooms before the toxins themselves reach high concentrations. nih.gov Combining these genetic markers with traditional toxin analysis and phytoplankton enumeration will provide a more comprehensive picture of the risk posed by harmful algal blooms. Continued research into the environmental factors that influence the production of specific isomers like this compound will also enhance the predictive power of these monitoring programs.
| Parameter | Method/Tool | Future Direction |
| Detection | HPLC-MS/MS | Development of rapid, field-deployable methods (e.g., LFIAs, biosensors). researchgate.net |
| Quantification | HPLC-MS/MS with certified reference materials | Improved accuracy and throughput of existing methods. |
| Prediction | Phytoplankton monitoring | Integration of genetic monitoring for toxin biosynthesis genes (dab, rad). nih.gov |
| Risk Assessment | Toxin level monitoring in shellfish | Improved understanding of environmental triggers for isomer-specific production. |
Q & A
Q. What is the biosynthetic pathway of isodomoic acid B, and what experimental approaches are used to elucidate it?
this compound (IDA-B) is biosynthesized from glutamic acid and geranyl pyrophosphate via N-prenylation followed by oxidation steps catalyzed by oxygenases. Key methodologies include:
- Gene cluster analysis : Identification of co-regulated genes in Pseudo-nitzschia diatoms, such as oxygenases and prenyltransferases, using transcriptomics and heterologous expression in bacterial/yeast systems .
- Isotopic labeling : Tracing precursor incorporation (e.g., -geranyl pyrophosphate) to confirm intermediate formation .
- LC-MS/MS : Structural validation of intermediates and final products via high-resolution mass spectrometry and fragmentation patterns .
Q. How is this compound detected and quantified in environmental and biological samples?
Detection relies on chromatographic separation paired with advanced mass spectrometry:
- HPLC-MS/MS : Optimized protocols using C18 columns and tandem MS in multiple reaction monitoring (MRM) mode achieve detection limits of 0.1–1 ng/mL in shellfish and seawater .
- Isomer differentiation : Use of certified reference materials (e.g., iDAc calibration solution) and retention time matching to distinguish IDA-B from other isomers (e.g., IDA-A, IDA-C) .
- Sample preparation : Solid-phase extraction (SPE) with hydrophilic-lipophilic balance (HLB) cartridges improves recovery rates (>85%) in complex matrices .
Q. What are the comparative neurotoxic effects of this compound versus domoic acid (DA)?
IDA-B exhibits lower potency than DA in vivo due to structural differences affecting receptor binding:
- KA receptor affinity : Radioligand binding assays show IDA-B has ~10-fold lower affinity for kainate receptors compared to DA, correlating with reduced seizure induction in mice .
- In vivo toxicity : Intraperitoneal injection studies in mice report LD values of 5–7 mg/kg for IDA-B versus 1–2 mg/kg for DA, with delayed onset of symptoms (e.g., scratching, tremors) .
Advanced Research Questions
Q. How can experimental design address contradictions in this compound isomer profiles across diatom species?
Discrepancies in isomer production (e.g., IDA-B vs. IDA-D in Pseudo-nitzschia plurisecta) arise from strain-specific gene expression and environmental conditions. Methodological solutions include:
- Strain standardization : Culturing diatoms under controlled parameters (e.g., salinity, light) to isolate genetic vs. environmental influences .
- Advanced NMR profiling : - and -NMR coupled with COSY/NOESY to resolve structural ambiguities in isomers .
- Multi-omics integration : Linking toxin profiles to metabolomic and proteomic datasets to identify regulatory pathways .
Q. What synthetic strategies are employed to produce this compound, and what challenges persist?
Total synthesis of IDA-B involves stereocontrolled construction of its pyrrolidine core and conjugated diene system:
Q. How do environmental stressors (e.g., salinity) influence this compound production in diatoms?
IDA-B production is modulated by osmotic stress:
- Salinity experiments : Pseudo-nitzschia strains grown at 30–40 psu show 2–3× higher IDA-B cellular quotas compared to 20 psu, linked to altered terpenoid precursor flux .
- Data interpretation : Use of two-way ANOVA to decouple salinity effects from nutrient limitation (e.g., silicate, nitrate) .
Q. How can contradictory data on this compound’s ecological role be resolved?
Hypotheses range from allelopathy to iron chelation. Experimental approaches include:
- Co-culture assays : Testing IDA-B’s inhibition of competitor phytoplankton (e.g., Skeletonema) via flow cytometry .
- Metal-binding studies : ICP-MS analysis of IDA-B’s affinity for Fe/Cu under varying pH .
Methodological Guidance
Q. What statistical methods are appropriate for analyzing this compound accumulation in marine invertebrates?
- Non-parametric tests : Use Kruskal-Wallis for non-normal distributions in species-specific accumulation data (e.g., IDA-B in scallops vs. clams) .
- Multivariate analysis : PCA to identify co-varying environmental factors (e.g., algal bloom density, temperature) .
Q. How are in vitro models optimized to study this compound’s neurotoxicity?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
